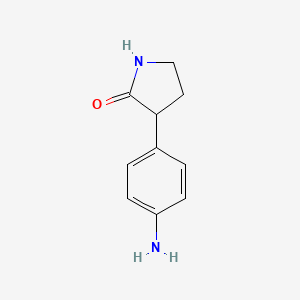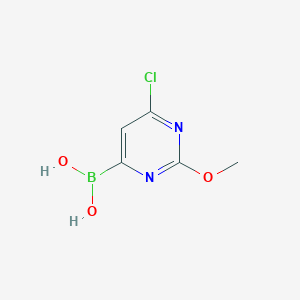
4-(2-Phenylquinolin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylquinolin-3-yl)morpholine is a compound that features a quinoline core substituted with a phenyl group at the 2-position and a morpholine ring at the 4-position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylquinolin-3-yl)morpholine typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst, followed by cyclization and dehydration steps . The reaction conditions often include the use of polyphosphoric acid as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylquinolin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(2-Phenylquinolin-3-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylquinolin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure with a wide range of biological activities.
Morpholine: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.
2-Phenylquinoline: A derivative with similar structural features but lacking the morpholine ring.
Uniqueness
4-(2-Phenylquinolin-3-yl)morpholine is unique due to the presence of both the quinoline and morpholine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups enhances its potential as a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
5443-61-8 |
|---|---|
Fórmula molecular |
C19H18N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-(2-phenylquinolin-3-yl)morpholine |
InChI |
InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)19-18(21-10-12-22-13-11-21)14-16-8-4-5-9-17(16)20-19/h1-9,14H,10-13H2 |
Clave InChI |
BYMZQNBGIRVBFD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)



![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)

![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)

![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)

